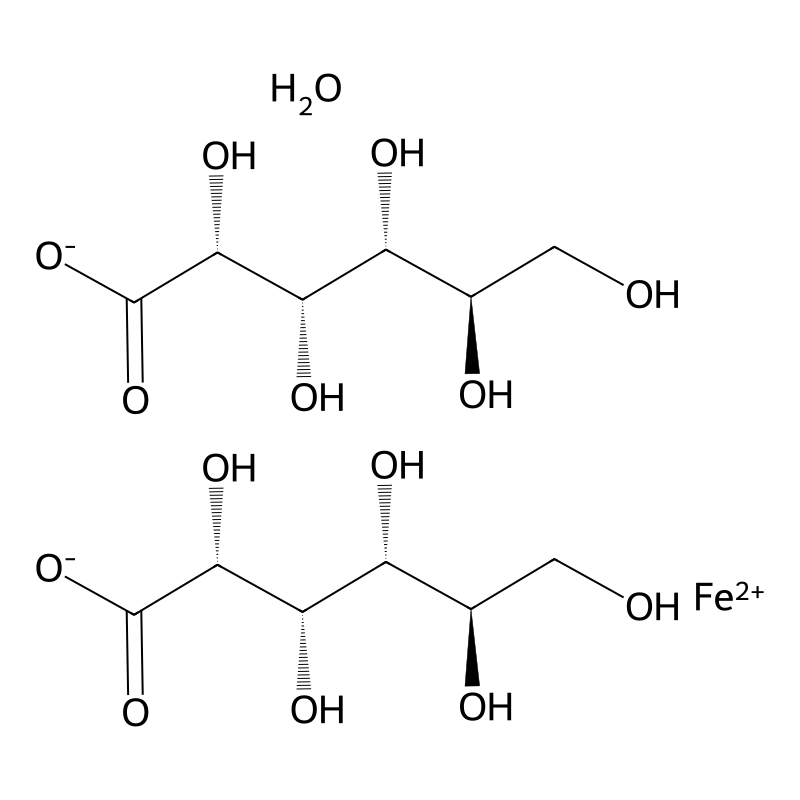

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in glycerin

SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION

1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time.

Canonical SMILES

Isomeric SMILES

Medical Field: Treatment of Hypochromic Anemia

Summary of Application: Iron(II) gluconate hydrate is effectively used in the treatment of hypochromic anemia. Hypochromic anemia is a condition where the body lacks enough iron to produce sufficient red blood cells.

Methods of Application: The specific methods of application can vary, but it is typically administered orally as a supplement. The dosage depends on the severity of the iron deficiency.

Food Industry: Food Additive

Summary of Application: Iron(II) gluconate hydrate is used as a food additive, specifically in the processing of black olives.

Methods of Application: It is added during the processing of black olives to impart a uniform jet black color.

Results or Outcomes: The use of Iron(II) gluconate hydrate results in black olives with a uniform and appealing color.

Scientific Research: Photoelectron Spectroscopy, Magnetometry, and Dispersive Analysis

Summary of Application: Iron(II) gluconate hydrate is used in scientific research, particularly in photoelectron spectroscopy, magnetometry, and dispersive analysis.

Methods of Application: The specific methods of application can vary depending on the type of analysis being conducted.

Results or Outcomes: The use of Iron(II) gluconate hydrate in these analyses can provide valuable data for researchers.

Chemical Industry: Production of Iron Salts

Summary of Application: Iron(II) gluconate hydrate is used in the chemical industry for the production of other iron salts.

Methods of Application: The specific methods of application can vary depending on the type of iron salt being produced.

Results or Outcomes: The use of Iron(II) gluconate hydrate in these processes can result in the efficient production of various iron salts.

Pharmaceutical Industry: Iron Supplement

Summary of Application: Iron(II) gluconate hydrate is often used as an iron supplement in the pharmaceutical industry.

Methods of Application: It is typically administered orally as a supplement.

Results or Outcomes: The use of Iron(II) gluconate hydrate can effectively treat iron deficiency anemia.

Iron(II) gluconate hydrate is a water-soluble form of iron derived from gluconic acid, a sugar acid found naturally in fruits. It's a relatively gentle and well-tolerated iron supplement compared to other forms [].

This compound finds use in research due to its ability to deliver bioavailable iron for various studies [].

Molecular Structure Analysis

Iron(II) gluconate hydrate has a complex structure. The iron(II) ion (Fe²⁺) is coordinated by six oxygen atoms from two gluconate anions. The gluconate anion itself is a branched sugar molecule with five hydroxyl groups (OH) that bind to the iron center.

A key feature is the presence of water molecules (hydrates) loosely bound to the complex. This contributes to the water solubility of the compound [].

Chemical Reactions Analysis

Synthesis:

Iron(II) gluconate is typically synthesized by reacting iron(II) sulfate with sodium gluconate.

FeSO₄ + 2NaC₆H₁₁O₇ → Fe(C₆H₁₁O₇)₂ + Na₂SO₄

Decomposition:

Iron(II) gluconate can decompose upon heating, releasing carbon dioxide and other volatile products.

Other Reactions:

Iron(II) gluconate can react with various compounds depending on the research context. For example, it can be used as an iron source for studying iron uptake mechanisms in cells or iron-dependent enzyme activity [, ].

Physical and Chemical Properties

- Appearance: Light green to yellowish-brown powder [].

- Melting point: Not available (decomposes upon heating).

- Boiling point: Not available (decomposes upon heating).

- Solubility: Soluble in water, slightly soluble in alcohol, insoluble in most organic solvents [].

- Stability: Relatively stable under normal storage conditions, but susceptible to degradation in light and moisture.

Iron(II) gluconate is generally considered safe for most people at recommended doses. However, high doses can cause side effects like constipation, nausea, and stomach upset [].

Safety Considerations:

- Iron(II) gluconate can interact with certain medications, so consult a healthcare professional before use.

- Accidental overdose can be harmful, especially for children.

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

Related CAS

Drug Indication

Therapeutic Uses

...Iron absorption tests were performed on 55 patients 3.2+/-2.0 years after isolated gastric bypass to identify those at higher risk for the late development of anemia. Twenty-nine of this group agreed to a therapeutic trial of iron /gluconate/ alone or with vitamin C over a 2-month period. All 55 patients were followed up for 27.1+/-1.0 months following the study. The iron absorption test identified patients with low iron stores, as indicated by low serum ferritin, and those with sufficient absorption surface to benefit from oral iron. The addition of vitamin C appears to enhance the therapeutic effect of iron by correcting ferritin deficits (P < 0.01) and anemia (P < 0.05). Differences in intestine length bypassed by the operation (10 vs. 100 cm) did not affect late ferritin and hemoglobin values.

...A study was... conducted on 40 women aged 20-35, with iron-deficiency anemia during or immediately after pregnancy all of whom presented Hb <10 gr/dL, Ht <33% and serum iron <60 ug/dL. All women with pregnancy-related pathological conditions, pre-existing on concomitant disease (Type I diabetes, heart diseases etc.) were excluded from the study. The women whose blood chemical parameters were largely homogeneous at the start of the study were divided into four treatment groups of 10 patients each and were treated as follows: Group A with oral liquid ferrous gluconate (75 mg per diem in 2 vials a day); Group B with solid ferrous gluconate (80 mg per diem in a single effervescent tablet); Group C with solid ferrous sulfate (105 mg per diem in a single tablet); and Group D with ferric protein succinylate (80 mg per diem in 2 vials a day). All were given iron treatment for 30 days. Treatment efficacy was analysed by comparing basal and final parameters using the T-test for paired dependent samples. The tolerance of the 4 treatment protocols was assessed by the analysis of any side effects such as nausea, vomiting, epigastric pain, diarrhea, constipation or other disorders reported by patients during treatment. Analysis of the therapeutic efficacy parameters (red blood cells, hemoglobin, hematocrit and serum iron) showed significant improvements but no statistically significant differences between the groups. However, the Group A patients treated with oral doses of liquid ferrous gluconate received a significantly lower cumulative dose of iron elements than the other groups: in detail 150 mg (p<0.05) less than Groups B and D; 900 mg (<0.001) less than Group C. By the end of treatment the Group A patients revealed significant increases versus basal values in red blood cells (p<0.001) 1,051,000 per cu mm or 33%, in Hb (p<0.001) 2.83 gr/dL or 32%, in Ht (p<0.001) 8.32% or 32%, in serum iron (p<0.05) 19.5 ug/dL or 61%. The same group also showed an increase in ferritin amounting to 7.8 ug/dL or 24% of the basal value. As to safety, only Group A patients reported no side effects and produced no drop-outs. Gastrointestinal and other aspecific side effects caused 1 drop-out each in Groups B and C and 2 drop-outs in Group D.

Mechanism of Action

Absorption Distribution and Excretion

The iron bioavailability and acute oral toxicity in rats of a ferrous gluconate compound stabilized with glycine (SFG), designed for food fortification, was studied in this work by means of the prophylactic method and the Wilcoxon method, respectively. For the former studies, SFG was homogeneously added to a basal diet of low iron content, reaching a final iron concentration of 20.1 +/- 2.4 mg Fe/kg diet. A reference standard diet using ferrous sulfate as an iron-fortifying source (19.0 +/- 2.1 mg Fe/kg diet) and a control diet without iron additions (9.3 +/- 1.4 mg Fe/kg diet) were prepared in the laboratory in a similar way. These diets were administered to three different groups of weaning rats during 23 d as the only type of solid nourishment. The iron bioavailability of SFG was calculated as the relationship between the mass of iron incorporated into hemoglobin during the treatment and the total iron intake per animal. This parameter resulted in 36.6 +/- 6.2% for SFG, whereas a value of 35.4 +/- 8.0% was obtained for ferrous sulfate.

Gastrointestinal absorption of iron is adequate and essentially equal from...ferrous...sulfate, fumarate, gluconate, succinate, glutamate, and lactate.

Associated Chemicals

Drug Warnings

The effect of long-term oral iron supplementation on morbidity due to diarrhea, dysentery and respiratory infections in 349 children, aged 2-48 months, living in a poor community of Bangladesh, was evaluated in this double-blind study. The treatment group received 125 mg of ferrous gluconate (15 mg elemental iron) plus multivitamins and the controls received only multivitamins, daily for 15 months. House-to-house visits were made on alternate days by trained community health workers for recording symptoms and duration of illnesses and for monitoring medicine intake. Seventy-six percent of the children continued the syrup for over 1 yr. No untoward effects were noticed in either treatment group. The attack rates for diarrhea, dysentery and acute respiratory tract infections (ARI) were 3, 3 and 5 episodes per child per year, respectively. Each episode of diarrhea lasted a mean of 3 days, and those of dysentery and ARI, 5 days. The two treatment groups did not differ in the number of episodes, mean duration of each episode, or total days of illnesses due to diarrhea, dysentery and ARI. However, a 49% greater number of episodes of dysentery was observed with iron supplementation in a subset of the study children who were less than 12 months old (P=0.03).

Use Classification

COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

By metathesis between hot solution of calcium gluconate and ferrous sulfate... . It may also be produced by heating ... ferrous carbonate with proper quantity of gluconic acid in aqeous solution. /Dihydrate/

General Manufacturing Information

Ferrous gluconate ... contains 12% iron ...

Analytic Laboratory Methods

Interactions

...The interaction between different amounts of administered iron and the absorption of zinc and copper in humans /was investigated/. Eleven subjects with an ileostomy (mean (+/- SD) age: 55 +/- 9 yr) ingested a stable isotope labeled zinc and copper solution containing 12 mg Zn ((66)Zn and (67)Zn) and 3 mg Cu ((65)Cu) in the presence of 0, 100, or 400 mg Fe as ferrous gluconate on 3 respective test days. Subsequently, 1 mg (70)Zn was injected iv. Subjects collected ileostomy effluent and urine for 24 hr and 7 days, respectively. Zinc status and true zinc absorption were calculated from the urinary excretion of the zinc isotopes. Apparent copper absorption was calculated from ileostomy effluent excretion of the orally administered copper isotopes. Zinc status did not differ significantly between the 3 iron doses. Mean (+/- SEM) zinc absorption was significantly higher in the absence of iron than with the concomitant ingestion of 100 or 400 mg Fe (44 +/- 22% compared with 26 +/- 14% and 23 +/- 6%, respectively; P<0.05), whereas zinc absorption did not differ significantly between the 100- and 400-mg Fe doses. Apparent copper absorption was 48 +/- 14%, 54 +/- 26%, and 53 +/- 7% in the presence of 0, 100, and 400 mg Fe, respectively, and did not differ significantly between the 3 iron doses.

Since in vitro experiments had excluded interactions between Fe-gluconate (Fe-gluc) and magnesium-L-aspartate hydrochloride (MAH) in aqueous solutions the present in vivo studies seemed to be justified. Animal studies: Rats were kept on magnesium-(Mg)- and iron-(Fe)- sufficient and deficient diets. The intragastral administration of Fe-gluc significantly increased plasma Fe after 3 h, either given alone, or in combination with MAH (inducing hypermagnesemia). Same results were obtained when fortified diets were offered to Fe/Mg-deficient animals. Human studies: The combination of Fe-gluc (2 x 50 mg Fe per day, per os) plus MAH (2 x 7.5 mmol Mg per day, p.o.) was well tolerated by healthy volunteers. Single dose experiments revealed that Fe-gluc alone and in combination with MAH increased plasma Fe levels during 3 h to the same extent. Two groups of pregnant women with moderately reduced hemoglobin levels either received Fe-gluc (out-patients) or its combination with MAH (at least temporarily hospitalised because of preterm labor). Treatments were well tolerated. Hemoglobin levels did not further decrease, as expected without Fe supplements, during the course of pregnancy, thus indicating the therapeutic availability of the electrolytes in both study groups. Progesterone-induced constipation is frequently observed during pregnancy; hence stool softening reported by 50% of the women receiving Fe-gluc plus MAH (versus 33% in the Fe-gluc group) can be regarded as desirable effect. It is concluded that MAH does not interfere with the enteral absorption of Fe-gluc when both electrolytes are orally administered together. Taking both electrolytes together instead of 2 to 3 h apart from each other, as actually recommended, means a less complicated dosage regimen and probably improves compliance.

The effect of ferrous sulfate (Fesofor; I) 325 mg or ferrous gluconate (II) 600 mg on methyldopa (Aldomet; III) 500 mg tablet absorption, metabolism and blood pressure control was evaluated in 12 normal volunteers (mean age, 27.6 yr) or 5 hypertensive patients (mean age, 64.8 yr) who had been receiving III for at least one year. When I was taken with III there was a mean decrease in the proportion of III excreted as free III, 49.5% versus 21.1%, a significant mean increase in the proportion excreted as III sulfate, 37.8% versus 65.8%, and a decrease in the percentage of III absorbed, 29.1% versus 7.88%. These factors resulted in an 88% reduction in the quantity of free III excreted. To determine the effect of an iron preparation without sulfate, the study was repeated with II with the same results. In the hypertensive patients, there was an increase in both systolic and diastolic blood pressure in 4 patients and a decrease in blood pressure in all patients after I was discontinued. The increases in blood pressure were substantial in 3 of the patients.

Stability Shelf Life

Affected by light & ferrous ion slowly oxidizes on exposure to air.

Approx neutral solutions undergo rapid oxidation

Oxidation retarded and stability improved by buffering to pH of 3.5 to 4.5 with citrate buffe